4-Aminocyclopent-2-en-1-ol
Overview
Description
4-Aminocyclopent-2-en-1-ol is an organic compound characterized by a cyclopentene ring with an amino group at the fourth position and a hydroxyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminocyclopent-2-en-1-ol typically involves the enantioselective rearrangement of 4-amino-substituted cyclopentene oxides. One common method includes the use of chiral base-mediated rearrangement to obtain the desired allylic alcohols with high enantioselectivity . Another approach involves the hetero Diels-Alder reaction, starting from suitably protected hydroxylamines, followed by oxidation with sodium periodate and trapping with cyclopentadiene to afford cycloadducts .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Aminocyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated cyclopentane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, and carbamates.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used for oxidation reactions.
Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride are used for reduction.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and carbamoyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of cyclopentenone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various amide, sulfonamide, and carbamate derivatives.
Scientific Research Applications
4-Aminocyclopent-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Aminocyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. In the context of nucleoside analogue synthesis, the compound acts as a precursor, undergoing enzymatic or chemical transformations to form active nucleoside analogues. These analogues can inhibit viral replication or interfere with cancer cell proliferation by targeting viral polymerases or cellular enzymes involved in DNA synthesis .
Comparison with Similar Compounds
4-Aminocyclopentanol: Similar structure but lacks the double bond in the cyclopentene ring.
Cyclopentene-1-ol: Lacks the amino group at the fourth position.
Cyclopentane derivatives: Saturated analogues with varying functional groups.
Uniqueness: 4-Aminocyclopent-2-en-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a cyclopentene ring, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a versatile building block for the synthesis of complex molecules, particularly nucleoside analogues, sets it apart from other similar compounds .
Properties
IUPAC Name |
4-aminocyclopent-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c6-4-1-2-5(7)3-4/h1-2,4-5,7H,3,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHHAQOEPZJMNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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